Merestinib dihydrochloride
描述
它通过靶向多种受体酪氨酸激酶,包括MET、MST1R、FLT3、AXL、MERTK、TEK、ROS1、DDR1/2和MKNK1/2,表现出显著的抗肿瘤活性 。该化合物在临床前和临床研究中显示出令人鼓舞的结果,使其成为癌症治疗的宝贵候选药物。
准备方法
合成路线和反应条件: LY2801653 二盐酸盐的合成涉及多个步骤,包括关键中间体的形成以及它们在特定条件下的后续反应。详细的合成路线是专有的,通常涉及使用各种试剂和催化剂来以高纯度获得所需产物 。
工业生产方法: LY2801653 二盐酸盐的工业生产遵循严格的协议,以确保一致性和质量。该过程涉及大规模合成、纯化和结晶步骤,以获得二盐酸盐形式的化合物。生产方法旨在可扩展且具有成本效益,以便于商业应用 。
化学反应分析
反应类型: LY2801653 二盐酸盐会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以改变分子内的官能团。
常用试剂和条件:
氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 在受控条件下使用各种亲核试剂和亲电试剂.
形成的主要产物: 这些反应形成的主要产物包括LY2801653 二盐酸盐的各种衍生物和类似物,每个都可能具有独特的生物活性 。
科学研究应用
LY2801653 二盐酸盐具有广泛的科学研究应用:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 研究其对细胞增殖、迁移和凋亡的影响。
作用机制
LY2801653 二盐酸盐通过抑制多种受体酪氨酸激酶的活性发挥作用。它与这些激酶的ATP结合位点结合,阻止其磷酸化和随后的激活。这种抑制破坏了参与细胞生长、存活和转移的关键信号通路。该化合物对MET、MST1R、FLT3、AXL、MERTK、TEK、ROS1、DDR1/2和MKNK1/2表现出有效的活性,使其成为具有广谱抗肿瘤作用的多功能抑制剂 。
类似化合物:
Savolitinib: 另一种具有类似抗肿瘤活性的MET抑制剂。
PF-02341066(Crizotinib): 一种靶向MET、ALK和ROS1的多激酶抑制剂。
INC280(Capmatinib): 一种选择性MET抑制剂,在癌症治疗中具有临床应用
LY2801653 二盐酸盐的独特性: LY2801653 二盐酸盐因其对多种激酶的广谱活性及其有效的抗肿瘤作用而脱颖而出。它能够抑制多种激酶,使其成为联合治疗和克服癌症治疗耐药机制的宝贵候选药物 。
相似化合物的比较
Savolitinib: Another MET inhibitor with similar anti-tumor activities.
PF-02341066 (Crizotinib): A multi-kinase inhibitor targeting MET, ALK, and ROS1.
INC280 (Capmatinib): A selective MET inhibitor with clinical applications in cancer therapy
Uniqueness of LY2801653 Dihydrochloride: LY2801653 dihydrochloride stands out due to its broad-spectrum activity against multiple kinases and its potent anti-tumor effects. Its ability to inhibit a wide range of kinases makes it a valuable candidate for combination therapies and overcoming resistance mechanisms in cancer treatment .
属性
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206801-37-7 | |
Record name | Merestinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MERESTINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。